molecular formula C11H17I B2359336 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane CAS No. 271767-63-6

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2359336
CAS No.: 271767-63-6
M. Wt: 276.161
InChI Key: TUGBOMGEEZHCQR-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-iodobicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure, which includes a cyclohexyl group and an iodine atom

Scientific Research Applications

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which is then functionalized with a cyclohexyl group.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane can be compared with similar compounds such as:

    1-Cycloheptyl-3-iodobicyclo[1.1.1]pentane: This compound has a cycloheptyl group instead of a cyclohexyl group, which affects its steric properties and reactivity.

    1-Cyclopentyl-3-iodobicyclo[1.1.1]pentane: The presence of a cyclopentyl group results in different chemical behavior due to the smaller ring size.

The uniqueness of this compound lies in its specific combination of steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGBOMGEEZHCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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